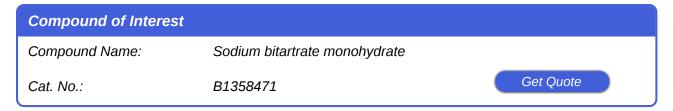


# Application Notes and Protocols: Sodium Bitartrate Monohydrate in Electrochemistry and Electroplating

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **sodium bitartrate monohydrate** in electrochemical and electroplating processes. **Sodium bitartrate monohydrate** serves as a key component in various electroplating baths, primarily acting as a complexing agent to improve the quality and properties of the deposited metallic layers.

# Role of Sodium Bitartrate Monohydrate in Electrochemistry

**Sodium bitartrate monohydrate**, the monosodium salt of L-(+)-tartaric acid, is a versatile additive in electroplating baths. Its primary function is to act as a complexing or chelating agent for metal ions (e.g., Ni<sup>2+</sup>, Cu<sup>2+</sup>). This complexation offers several advantages:

- Prevention of Hydroxide Precipitation: By forming stable complexes with metal ions, tartrate prevents the precipitation of metal hydroxides at higher pH values, extending the operational range of the electroplating bath.[1]
- pH Buffering: Tartrate ions in the bath can act as a buffer, helping to maintain a stable pH at the cathode surface. This is crucial as the reduction of water or hydrogen ions during electroplating can lead to a local increase in pH.[1]



- Modification of Deposit Properties: The formation of metal-tartrate complexes alters the kinetics of metal deposition. This can lead to the formation of finer, more compact, and less stressed coatings with improved properties such as hardness and corrosion resistance.[1]
- Alloy Plating: In alloy electroplating, sodium bitartrate facilitates the co-deposition of metals with different standard electrode potentials by bringing their deposition potentials closer together.

# Data Presentation: Quantitative Effects of Tartrates in Electroplating

The following tables summarize quantitative data from studies on electroplating baths containing tartrates. It is important to note that while **sodium bitartrate monohydrate** is effective, much of the available quantitative research has been conducted using potassium sodium tartrate (Rochelle salt), which provides the same active tartrate ion. The data presented here is illustrative of the effects of tartrate in the plating bath.

Table 1: Composition of a Tartrate-Containing Nickel-Tungsten-Boron (Ni-W-B) Alloy Bath

| Component                   | Concentration (g/L) |
|-----------------------------|---------------------|
| Nickel Sulfate              | 30                  |
| Sodium Tungstate            | 10                  |
| Sodium Tartrate             | 40                  |
| Ammonium Chloride           | 50                  |
| Boric Acid                  | 10                  |
| Dimethylamine Borane (DMAB) | 15                  |

This bath composition was used to produce Ni-W-B alloy coatings with high hardness.

Table 2: Influence of Tartrate on the Properties of Electrodeposited Coatings



| Plating System             | Tartrate<br>Concentration                                     | Property Measured                  | Result   |
|----------------------------|---|------------------------------------|--|
| Ni-W-B Alloy               | 40 g/L Sodium<br>Tartrate                                     | Microhardness (HV)                 | 700 - 850 HV[1]  |
| Copper in Potable<br>Water | 100 ppm Sodium<br>Tartrate (with 10 ppm<br>Zn <sup>2+</sup> ) | Corrosion Inhibition<br>Efficiency | 92%[2]   |
| Copper in Potable<br>Water | 100 ppm Sodium<br>Tartrate (with 10 ppm<br>Zn <sup>2+</sup> ) | Corrosion Potential<br>(Ecorr)     | Shifted to -0.009<br>mV/SCE (from more<br>negative values) |
| Copper in Potable<br>Water | 100 ppm Sodium<br>Tartrate (with 10 ppm<br>Zn <sup>2+</sup> ) | Corrosion Current (Icorr)          | Significantly reduced                                      |

Table 3: Typical Bath Composition for Copper Electrodeposition with Tartrate

| Component                 | Concentration (M) |
|---------------------------|-------------------|
| Copper Sulfate            | 0.2               |
| Potassium Nitrate         | 0.18              |
| Sodium Citrate            | 0.35              |
| Potassium Sodium Tartrate | 0.05              |
| рН                        | 4                 |

This composition was used to study the inhibitory effect of compound additives on copper electrodeposition.

# **Experimental Protocols**

The following are detailed protocols for preparing and using electroplating baths containing sodium bitartrate monohydrate.

## Methodological & Application





#### Protocol 1: Nickel Alloy Electroplating with Sodium Bitartrate Monohydrate

This protocol describes the preparation of a nickel alloy electroplating bath and the subsequent plating process.

#### 1. Bath Preparation (per 1 Liter):

- In a 1 L beaker, dissolve 150-250 g of nickel sulfate (NiSO₄·6H₂O) in 500 mL of deionized water with gentle heating and stirring.
- In a separate beaker, dissolve 30-50 g of nickel chloride (NiCl₂·6H₂O) and 30-40 g of boric acid (H₃BO₃) in 200 mL of deionized water.
- Add the second solution to the first solution with continuous stirring.
- Dissolve 30-50 g of **sodium bitartrate monohydrate** in 100 mL of deionized water and add it to the main solution.
- If preparing an alloy, dissolve the desired amount of the secondary metal salt (e.g., sodium tungstate for Ni-W alloy) in a small amount of deionized water and add it to the bath.
- Add deionized water to bring the final volume to 1 Liter.
- Adjust the pH of the solution to the desired value (typically 4.0-5.5 for nickel plating) using dilute sulfuric acid or sodium hydroxide.
- Filter the solution before use to remove any undissolved particles.

#### 2. Substrate Preparation:

- Mechanically polish the substrate surface (e.g., mild steel, copper) to a mirror finish.
- Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.
- Rinse the substrate thoroughly with deionized water.
- Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.
- Rinse again with deionized water immediately before placing it in the electroplating bath.

#### 3. Electroplating Procedure:

- Heat the electroplating bath to the operating temperature (typically 50-60°C).
- Use a pure nickel anode. The anode-to-cathode surface area ratio should be approximately 2:1.
- Immerse the prepared substrate (cathode) and the nickel anode into the bath.
- Apply a constant cathodic current density of 2-5 A/dm<sup>2</sup>.
- Continue the electrodeposition for the desired time to achieve the target coating thickness.



• After plating, remove the substrate, rinse it thoroughly with deionized water, and dry it.

#### Protocol 2: Copper Electroplating with Sodium Bitartrate Monohydrate

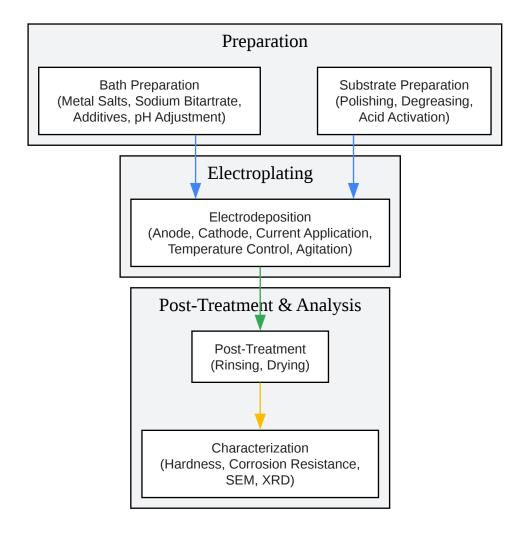
This protocol outlines the procedure for copper electroplating from a tartrate-containing bath.

- 1. Bath Preparation (per 1 Liter):
- Dissolve 70-90 g of copper sulfate (CuSO<sub>4</sub>·5H<sub>2</sub>O) in 800 mL of deionized water.
- Add 20-40 g of **sodium bitartrate monohydrate** and stir until fully dissolved.
- In a separate container, dissolve 20-30 g of sodium carbonate (Na₂CO₃) in 100 mL of deionized water and slowly add it to the copper sulfate solution to adjust the pH.
- Add deionized water to bring the final volume to 1 Liter.
- Adjust the final pH to between 8.0 and 9.5 using dilute sulfuric acid or sodium hydroxide.
- 2. Substrate Preparation:
- Follow the same substrate preparation steps as in Protocol 1 (degreasing and acid activation).
- 3. Electroplating Procedure:
- Maintain the bath temperature between 25-40°C.
- Use a pure copper anode.
- Immerse the prepared substrate (cathode) and the copper anode into the bath.
- Apply a cathodic current density of 1-3 A/dm2.
- Plate for the required duration to achieve the desired thickness.
- Post-plating, rinse the substrate with deionized water and dry.

# **Mandatory Visualizations**

The following diagrams, created using the DOT language, illustrate key aspects of the electroplating process with **sodium bitartrate monohydrate**.

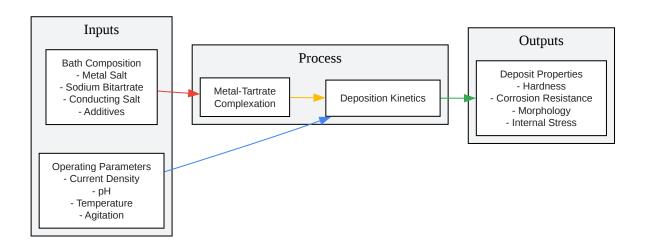




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Caption: Experimental workflow for electroplating.





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Caption: Influence of inputs on deposit properties.

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### References

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